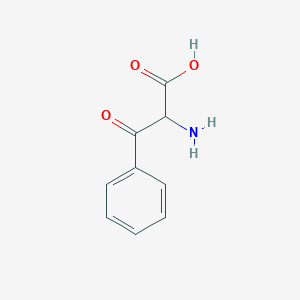
2-Amino-3-oxo-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-oxo-3-phenylpropanoic acid is an organic compound that belongs to the class of amino acids. It contains an amino group (–NH₂), a carboxyl group (–COOH), and a phenyl group attached to the alpha carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-oxo-3-phenylpropanoic acid can be synthesized through various methods. One common method involves the oxidation of phenylalanine using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions . Another method involves the enzymatic conversion of phenylalanine using phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid, which is then oxidized to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the microbial fermentation of phenylalanine using genetically engineered microorganisms. These microorganisms are capable of converting phenylalanine to this compound through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-oxo-3-phenylpropanoic acid undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives, such as esters and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under basic conditions.
Substitution: Nucleophiles such as alcohols or amines under acidic or basic conditions.
Major Products Formed
Oxidation: Phenylacetic acid.
Reduction: 3-Phenylpropanoic acid.
Substitution: Various esters and amides.
Scientific Research Applications
2-Amino-3-oxo-3-phenylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-3-oxo-3-phenylpropanoic acid involves its conversion to phenylpyruvate by the enzyme phenylalanine ammonia-lyase (PAL). Phenylpyruvate can then undergo further metabolic reactions to produce various metabolites, including phenylacetate and phenylalanine . These metabolites play important roles in various biochemical pathways, including the synthesis of neurotransmitters and the regulation of amino acid metabolism .
Comparison with Similar Compounds
2-Amino-3-oxo-3-phenylpropanoic acid can be compared with other similar compounds, such as:
Phenylalanine: An essential amino acid that is a precursor to this compound.
Phenylacetic acid: A metabolite of this compound that is used in the synthesis of various pharmaceuticals.
3-Phenylpropanoic acid: A reduction product of this compound that is used in the production of fragrances and flavoring agents.
The uniqueness of this compound lies in its role as an intermediate in the metabolism of phenylalanine and its diverse applications in scientific research and industry.
Properties
CAS No. |
56884-61-8 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-amino-3-oxo-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H9NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7H,10H2,(H,12,13) |
InChI Key |
FFSGLKWXIJLRST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















